molecular formula C13H11BrN2O B1294178 N-Benzyl-5-bromopicolinamide CAS No. 951885-05-5

N-Benzyl-5-bromopicolinamide

Cat. No.: B1294178
CAS No.: 951885-05-5
M. Wt: 291.14 g/mol
InChI Key: LLHUJJBSCGALBA-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromopicolinamide is a chemical compound with the molecular formula C₁₃H₁₁BrN₂O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 5-position of the picolinamide ring and a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-bromopicolinamide typically involves the bromination of a precursor compound followed by the introduction of a benzyl group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as the brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting brominated product is then subjected to a nucleophilic substitution reaction with benzylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent substitution reaction is optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-bromopicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include benzylamine, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with benzylamine yield this compound, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

N-Benzyl-5-bromopicolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromopicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-Benzyl-5-bromopicolinamide can be compared with other similar compounds, such as:

    N-Benzyl-5-chloropicolinamide: Similar structure but with a chlorine atom instead of bromine.

    N-Benzyl-5-fluoropicolinamide: Contains a fluorine atom at the 5-position.

    N-Benzyl-5-iodopicolinamide: Contains an iodine atom at the 5-position.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present .

Biological Activity

N-Benzyl-5-bromopicolinamide (CAS 951885-05-5) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11BrN2O
  • Molecular Weight : 291.1 g/mol

This compound features a bromine atom attached to a picolinamide structure, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound and related compounds. In vitro assays have been conducted on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

In Vitro Studies

  • Anti-Proliferative Effects : The compound was evaluated for its ability to inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined using standard assays.
    CompoundCell LineIC50 (µM)
    This compoundMCF-719.53 ± 1.05
    This compoundA-54939.53 ± 2.02
    These results indicate that this compound exhibits moderate anti-proliferative activity against breast cancer cells but shows less potency against lung cancer cells compared to other derivatives .
  • Mechanisms of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 and Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2 . Molecular docking studies suggest that this compound interacts with key targets involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR-2) .

Receptor Modulation

This compound has also been studied for its effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. Research indicates that modifications in the benzyl group significantly affect binding affinity and receptor selectivity.

Binding Affinity Studies

The binding affinities of various N-benzyl substituted phenethylamines were assessed, revealing that small changes in substituents can dramatically alter receptor interactions:

Substituent PositionBinding Affinity (Ki)
2'-positionHigh
3'-positionModerate

These findings suggest that N-benzyl modifications can enhance or reduce the efficacy of compounds targeting these serotonin receptors .

Case Studies and Clinical Implications

While specific clinical data on this compound is limited, related compounds have shown promise in preclinical models. For instance, derivatives exhibiting similar structures have been noted for their effectiveness against various malignancies through distinct mechanisms compared to traditional chemotherapeutics .

Properties

IUPAC Name

N-benzyl-5-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHUJJBSCGALBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650072
Record name N-Benzyl-5-bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-05-5
Record name N-Benzyl-5-bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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